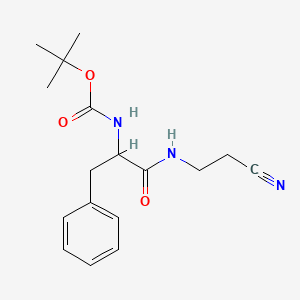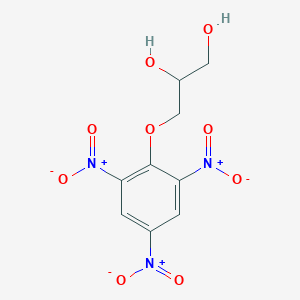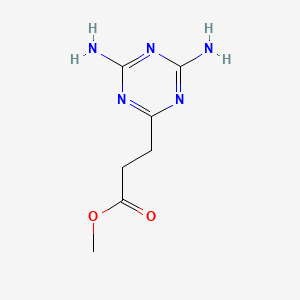
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methyl ester group and a triazine ring substituted with amino groups at the 4 and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate typically involves the reaction of 2,4,6-triamino-1,3,5-triazine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol, and a catalyst like sodium methoxide. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated compounds such as chloroform or bromoethane; reactions are conducted in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of various substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of enzymes such as DNA gyrase, which is essential for bacterial DNA replication.
Pathways Involved: By inhibiting DNA gyrase, the compound disrupts the replication process, leading to the death of bacterial cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: Similar in structure but lacks the propanoate group.
2,4-Diamino-6-phenyl-1,3,5-triazine: Contains a phenyl group instead of a propanoate group.
2-Chloro-4,6-diamino-1,3,5-triazine: Contains a chlorine atom instead of a methyl ester group.
Uniqueness
Methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate is unique due to the presence of both the triazine ring and the methyl ester group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
86241-64-7 |
|---|---|
Molekularformel |
C7H11N5O2 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
methyl 3-(4,6-diamino-1,3,5-triazin-2-yl)propanoate |
InChI |
InChI=1S/C7H11N5O2/c1-14-5(13)3-2-4-10-6(8)12-7(9)11-4/h2-3H2,1H3,(H4,8,9,10,11,12) |
InChI-Schlüssel |
LHYSWLRNUDOUEV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=NC(=NC(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


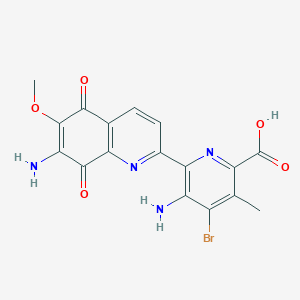
![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
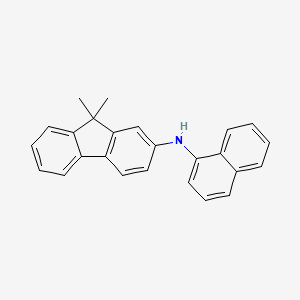
![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
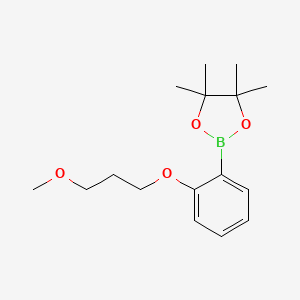
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)

![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline](/img/structure/B14000074.png)
